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Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by
the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Despite
advancements in chemotherapy and targeted treatments, there remains a significant need for
novel therapeutic strategies, particularly for patients who are ineligible for intensive
chemotherapy or have relapsed/refractory disease.[2] One promising avenue of research is the
targeting of epigenetic regulators, which are often dysregulated in cancer.

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic enzyme
that plays a crucial role in cell differentiation and is frequently overexpressed in AML, where it
contributes to the leukemic phenotype by blocking the differentiation of myeloid blasts.[3][4]
This has made LSD1 an attractive therapeutic target. This guide provides a head-to-head
comparison of two LSD1 inhibitors, CBB1003 and ORY-1001 (iadademstat), in the context of
AML. While both molecules target LSD1, the extent of their investigation in AML differs
significantly, with a substantial body of preclinical and clinical data available for ORY-1001,
whereas data for CBB1003 in this indication is not publicly available.
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Mechanism of Action: Targeting the LSD1
Epigenetic Checkpoint

Both CBB1003 and ORY-1001 are inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin
adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and
di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3]
In the context of AML, LSD1 is a critical component of a co-repressor complex that silences
genes required for myeloid differentiation. By inhibiting LSD1, both CBB1003 and ORY-1001
are designed to restore the expression of these differentiation-associated genes, leading to the
maturation and subsequent apoptosis of leukemic blasts.

ORY-1001 is a potent and selective, orally bioavailable, covalent inhibitor of LSD1.[3][5] It

forms an irreversible covalent adduct with the FAD cofactor in the enzyme's active site, leading
to a sustained inhibition of its demethylase activity.[6] This action promotes the differentiation of
AML cells and has been shown to reduce the leukemic stem cell capacity in preclinical models.

[3][7]

CBB1003 is described as a novel reversible LSD1 inhibitor.[8][9] Its mechanism involves the
formation of strong hydrogen bonds with negatively charged amino acid residues within the
active site of LSD1.[9] While its anti-cancer effects have been demonstrated in colorectal
cancer models, its specific interactions and efficacy in AML have not been reported.[10][11]
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Caption: LSD1 Inhibition in AML
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Preclinical Data in Acute Myeloid Leukemia

A substantial amount of preclinical data has been published for ORY-1001 in AML models. In
contrast, there is a notable absence of publicly available preclinical data for CBB1003 in the
context of AML.

Table 1: Comparison of Preclinical Activity in AML

Parameter CBB1003 ORY-1001 (iadademstat)

In Vitro Activity

THP-1, MV(4;11), other AML

Cell Lines Tested Data not available ]
cell lines[12][13]
) <1 nM (induces differentiation)
IC50 / GI50 Values Data not available
[13][14]
Induces
Effect on Cell Differentiation Data not available monocyte/macrophage
differentiation[13]
) ) Induces apoptosis in AML cell
Effect on Apoptosis Data not available

lines[12]

In Vivo Activity

AML xenograft and patient-
Animal Models Data not available derived xenograft (PDX)
models[3][7]

Reduces tumor growth and

Efficacy Data not available ,
extends survival[3][7]
Induction of differentiation
Pharmacodynamics Data not available biomarkers correlates with

anti-tumor activity[13]

Clinical Data in Acute Myeloid Leukemia
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ORY-1001 has undergone clinical evaluation in patients with AML, demonstrating promising

activity, particularly in combination with other agents. There are no registered clinical trials for

CBB1003 in AML.

Table 2: Comparison of Clinical Development in AML

Parameter

CBB1003

ORY-1001 (iadademstat)

Phase | Studies

No clinical trials registered for
AML

Completed (NCT02935535) in
relapsed/refractory (R/R)
AML[15][16]

Safety & Tolerability

Data not available

Good safety profile, most
adverse events related to

underlying disease[15][16]

Efficacy (Monotherapy)

Data not available

Reductions in blood and bone
marrow blasts; one complete
remission with incomplete
count recovery observed[13]
[15]

Phase Il Studies

No clinical trials registered for
AML

ALICE study (NCT02935535)
completed in elderly, unfit AML
patients[17][18]

Combination Therapy

Data not available

Combination with
azacitidine[17][18]

Overall Response Rate (ORR)

Data not available

85% in evaluable patients in
the ALICE study[17]

Safety of Combination

Data not available

Good safety and tolerability
profile[17]

Experimental Protocols

Detailed experimental protocols are essential for the rigorous evaluation of therapeutic agents.

Below are representative protocols for key preclinical assays, based on methodologies used in
the study of LSD1 inhibitors like ORY-1001.
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In Vitro Cell Viability and Differentiation Assay

e Cell Culture: AML cell lines (e.g., THP-1, MV-4-11) are cultured in appropriate media (e.g.,
RPMI-1640) supplemented with fetal bovine serum and antibiotics.

e Drug Treatment: Cells are seeded in multi-well plates and treated with a range of
concentrations of the LSD1 inhibitor (e.g., CBB1003 or ORY-1001) or vehicle control for a
specified duration (e.g., 72 hours).

 Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a
fluorescence-based assay like CellTiter-Glo. Absorbance or luminescence is measured to
calculate the percentage of viable cells relative to the vehicle control. IC50 values are
determined by non-linear regression analysis.

 Differentiation Assessment: Following drug treatment, cells are stained with fluorescently
labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD86) and
analyzed by flow cytometry. The percentage of marker-positive cells is quantified to assess
the extent of induced differentiation.

In Vivo AML Xenograft Model

¢ Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection
of human cells.

o Cell Implantation: Mice are sublethally irradiated and then injected intravenously or
subcutaneously with a defined number of AML cells (e.g., MV-4-11) or patient-derived AML
blasts.

o Drug Administration: Once leukemia is established (confirmed by bioluminescence imaging if
cells are luciferase-tagged, or by peripheral blood sampling), mice are randomized into
treatment and control groups. The LSD1 inhibitor is administered orally or via another
appropriate route at a predetermined dose and schedule.

» Efficacy Evaluation: Tumor burden is monitored regularly. For subcutaneous models, tumor
volume is measured with calipers. For disseminated leukemia models, disease progression
is monitored by flow cytometry of peripheral blood or by in vivo imaging. Survival is a key
endpoint.
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+ Pharmacodynamic Analysis: At the end of the study, tissues (e.g., bone marrow, spleen,

tumor) are collected to assess target engagement and downstream effects, such as changes
in histone methylation and expression of differentiation markers.
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Caption: Preclinical Evaluation Workflow

Comparative Summary and Conclusion
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The comparison between CBB1003 and ORY-1001 in the context of acute myeloid leukemia is
currently one-sided due to a significant disparity in available data. ORY-1001 has been
extensively studied as a potential therapeutic for AML, with a clear mechanism of action, a
robust preclinical data package, and promising clinical trial results. In contrast, CBB1003, while
also an LSD1 inhibitor, lacks any published data regarding its efficacy or mechanism in AML.

Table 3: Head-to-Head Summary

Feature CBB1003 ORY-1001 (iadademstat)
Target LSD1 LSD1
Mechanism Reversible inhibitor Irreversible (covalent) inhibitor

Extensive data showing anti-

AML Preclinical Data Not available ) o
leukemic activity
o ) ) Phase | and Phase Il trials
AML Clinical Trials None registered
completed
Development Stage in AML Preclinical (in other cancers) Clinical (Phase Il completed)

In conclusion, for researchers and drug development professionals focused on AML, ORY-1001
(ladademstat) represents a clinically validated LSD1 inhibitor with a well-documented profile.
The therapeutic potential of CBB1003 in AML remains unknown and would require significant
preclinical investigation, including in vitro studies on AML cell lines and in vivo studies in
relevant animal models, to ascertain its viability as a candidate for this disease. Future studies
directly comparing the efficacy and safety of different classes of LSD1 inhibitors, such as the
reversible CBB1003 and the irreversible ORY-1001, within the context of AML would be of
considerable interest to the field.
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» To cite this document: BenchChem. [Head-to-head comparison of CBB1003 and ORY-1001
in acute myeloid leukemia]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15587391#head-to-head-comparison-of-cbb1003-
and-ory-1001-in-acute-myeloid-leukemia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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